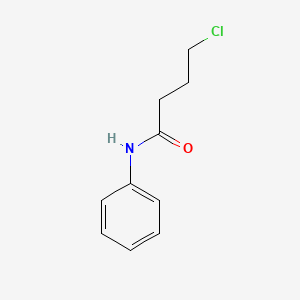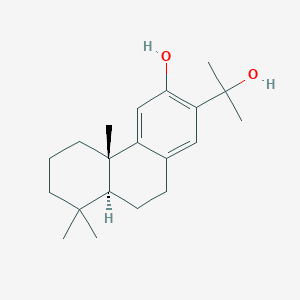
AAL Toxin TA2
Übersicht
Beschreibung
AAL Toxin TA2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues. This compound was initially described as a host-specific determinant of the Alternaria stem canker disease of tomato .
Wirkmechanismus
Target of Action
The primary target of AAL Toxin TA2, also known as 2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase in both plant and animal cells . Ceramide synthase is an enzyme involved in the synthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis .
Mode of Action
This compound interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis, leading to a series of biochemical changes within the cell .
Biochemical Pathways
The inhibition of ceramide synthase by this compound affects the sphingolipid metabolism pathway . This disruption leads to the accumulation of free sphingoid bases, which are known to induce programmed cell death or apoptosis . The toxin also triggers jasmonic acid and ethylene-dependent pathways in tomato plants, leading to further disruption of cellular homeostasis .
Pharmacokinetics
The toxin’s high reactivity suggests that it may be rapidly absorbed and distributed within the organism
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is characterized by morphological and biochemical changes within the cell, including cell shrinkage, nuclear fragmentation, and the activation of caspases . In addition to apoptosis, the toxin also inhibits cell proliferation in certain types of cells, such as rat liver and dog kidney cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mycotoxins, such as fumonisins, can enhance the toxin’s effects due to their similar mechanisms of action . Additionally, the toxin’s activity may be affected by the physiological and morphological state of the organism, as well as by external conditions such as temperature and humidity
Biochemische Analyse
Biochemical Properties
AAL Toxin TA2 is known to interact with various enzymes, proteins, and other biomolecules. It is believed to disrupt cellular homeostasis through changes associated with the inhibition of ceramide synthase in both plants and animals .
Cellular Effects
This compound has a profound impact on cellular processes. It inhibits cell proliferation in rat liver and dog kidney cells . Additionally, it induces cell death in tomato tissues and protoplasts . The toxin-treated cells exhibit morphological and biochemical changes characteristic of apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits ceramide synthase, a key enzyme in the sphingolipid ceramide biosynthetic pathway .
Temporal Effects in Laboratory Settings
It is known that the toxin disrupts cellular homeostasis and induces apoptosis .
Metabolic Pathways
This compound is involved in the sphingolipid ceramide biosynthetic pathway, where it inhibits ceramide synthase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: AAL Toxin TA2 can be synthesized through a series of regioselective esterification reactions involving 1,2,3-propanetricarboxylic acid (tricarballylic acid) and 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol . The synthesis involves careful control of reaction conditions to ensure the correct regioisomer is produced.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Alternaria alternata f. sp. lycopersici in a controlled environment, followed by extraction and purification of the toxin from the culture medium. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, and acetone .
Analyse Chemischer Reaktionen
Types of Reactions: AAL Toxin TA2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
AAL Toxin TA2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and synthetic precursor compound.
Biology: Studied for its effects on cellular homeostasis and apoptosis.
Medicine: Investigated for its potential as a natural herbicide and its effects on human and animal health.
Industry: Utilized in agricultural research as a botanical bio-herbicide and anti-blight fungicide.
Vergleich Mit ähnlichen Verbindungen
Fumonisins: Produced by Fusarium species, structurally related to AAL Toxin TA2.
AAL Toxin TB: Another regioisomer of this compound, differing in the hydroxylation pattern.
Eigenschaften
IUPAC Name |
2-[2-(17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO10/c1-4-16(3)24(36-23(33)12-17(25(34)35)11-22(31)32)21(30)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-30H,4-14,26H2,1-3H3,(H,31,32)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQASYPBACFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)









![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)


![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)
